molecular formula C6H5Cl2N B048054 3,6-Dichloro-2-methylpyridine CAS No. 123280-64-8

3,6-Dichloro-2-methylpyridine

Cat. No. B048054
M. Wt: 162.01 g/mol
InChI Key: SXDFGRKJVDBFML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines, such as 3,6-Dichloro-2-methylpyridine, often involves strategic functionalization of the pyridine ring to introduce chloro and methyl groups at specified positions. Studies on similar compounds suggest methodologies that might be applicable to 3,6-Dichloro-2-methylpyridine, including halogenation, methylation, and nucleophilic substitution reactions (Teague, 2008).

Molecular Structure Analysis

The molecular structure of substituted pyridines, including those similar to 3,6-Dichloro-2-methylpyridine, is characterized by their aromatic ring systems and the spatial arrangement of substituents. X-ray diffraction studies provide insights into the geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and physical properties. For instance, research on 3-methylpyridine adducts with dichlorophenol reveals detailed structural characteristics, such as hydrogen bonding patterns, that might be relevant to understanding the structural dynamics of 3,6-Dichloro-2-methylpyridine (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993).

Chemical Reactions and Properties

Substituted pyridines participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic substitutions, and coupling reactions. These reactions are influenced by the electronic effects of substituents and the pyridine nitrogen. The reactivity patterns of compounds like 3,6-Dichloro-2-methylpyridine can be inferred from studies on related molecules, offering insights into potential synthetic routes and chemical transformations (Babu, Peramaiyan, Nizammohideen, & Mohan, 2014).

Scientific Research Applications

  • Fluorescent Probes : 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones exhibit potential as fluorescent probes for analyzing tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones, indicating their utility in chemical analysis and imaging (Prior et al., 2014).

  • Azaindole Derivatives : It is involved in the synthesis of various azaindole derivatives, which are significant in medicinal chemistry. The reaction of 2,6-dichloro-3-(-chloroethyl)-4-methylpyridine with 2,6-dimethylamine in highly polar solvents directs the process towards azaindoline derivatives (Yakhontov et al., 1970).

  • Pesticides : Derivatives of 3-methylpyridine, including the chlorinated versions, have potential applications as intermediates in nicotine-based pesticides. Nicotine-based compounds continue to show a promising trend in pesticide development (Yang Yi, 2005).

  • Non-linear Optical Applications : Certain crystalline adducts and derivatives of 3-methylpyridine show potential in non-linear optical applications due to their stable structures and electronic properties, making them suitable for use in optical devices (Rajeswari et al., 2021).

  • Catalysis : Terpyridines and their transition metal complexes, which can be derived from pyridine structures, catalyze a wide range of reactions in fields including artificial photosynthesis, biochemical transformations, and polymerization reactions, demonstrating the broad applicability of pyridine derivatives in catalysis (Winter et al., 2011).

Safety And Hazards

The safety information for 3,6-Dichloro-2-methylpyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

3,6-dichloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDFGRKJVDBFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358845
Record name 3,6-dichloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-2-methylpyridine

CAS RN

123280-64-8
Record name 3,6-dichloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
МЕ ХАЛПЕРН, ТДЖ ДИТШЕ, ДА ОРВИК… - 1992 - elibrary.ru
Изобретение касается замещенных пиридина и, в частности, получения 2-гидрокарбил-З, 6-дихлор-2-метил-пиридина для синтеза ингибитора нитрификации. Цель-…
Number of citations: 2 elibrary.ru

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